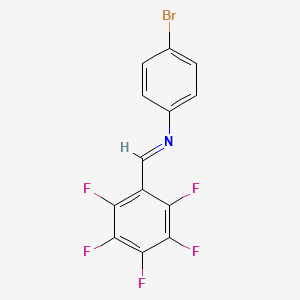![molecular formula C8H19NSSi B14430764 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine CAS No. 81633-88-7](/img/structure/B14430764.png)
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine is an organic compound that features a unique combination of functional groups, including an amine, a sulfanyl group, and a silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine typically involves multiple steps:
Formation of the Ethenyl(dimethyl)silyl Group: This can be achieved by reacting vinyl magnesium bromide with dimethylchlorosilane under anhydrous conditions.
Introduction of the Sulfanyl Group: The next step involves the reaction of the ethenyl(dimethyl)silyl group with 2-chloroethyl sulfide in the presence of a base such as sodium hydride.
Amination: Finally, the compound is treated with ammonia or an amine source to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative using catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: N-alkylated or N-acylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s amine group makes it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In materials science, the silyl group can be utilized for the development of silicon-based materials, which are important in electronics and coatings.
Wirkmechanismus
The mechanism of action of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The ethenyl group could participate in covalent bonding with biological targets, while the amine group might form hydrogen bonds or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
The presence of the amine group in 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine makes it particularly versatile for applications in medicinal chemistry and biology, where amines are often key functional groups in bioactive molecules.
Eigenschaften
CAS-Nummer |
81633-88-7 |
|---|---|
Molekularformel |
C8H19NSSi |
Molekulargewicht |
189.40 g/mol |
IUPAC-Name |
2-[2-[ethenyl(dimethyl)silyl]ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H19NSSi/c1-4-11(2,3)8-7-10-6-5-9/h4H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
ZLSKDSUPNRRYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCSCCN)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



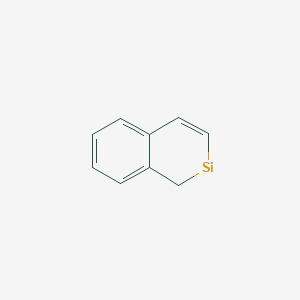

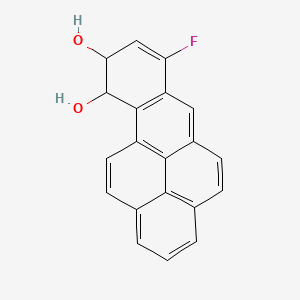
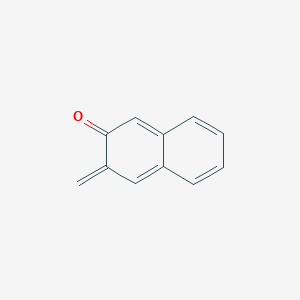
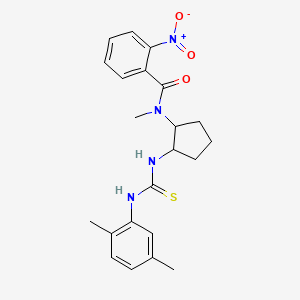
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
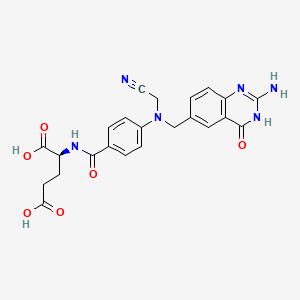
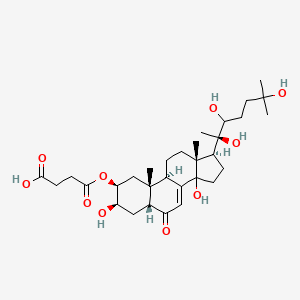
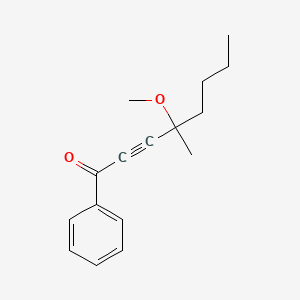
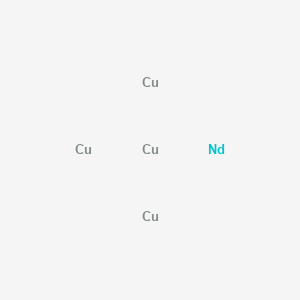

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
